Chemical properties of 7-Bromo-5-methylbenzo[b]thiophene
Chemical properties of 7-Bromo-5-methylbenzo[b]thiophene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-5-methylbenzo[b]thiophene
Introduction
The benzo[b]thiophene ring system is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and functional organic materials.[1][2] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry.[2] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this moiety, underscoring its clinical significance.[3] This guide focuses on a specific, highly versatile derivative: 7-Bromo-5-methylbenzo[b]thiophene .
The strategic placement of a methyl group at the C5 position and a bromine atom at the C7 position endows this molecule with a unique combination of electronic properties and synthetic handles. The bromine atom serves as a key functional group for introducing molecular diversity through a variety of cross-coupling and organometallic reactions. Concurrently, the methyl group at C5 modulates the electronic landscape of the aromatic system and provides an additional site for potential functionalization. This document provides an in-depth exploration of the synthesis, physicochemical properties, and critical reactions of 7-Bromo-5-methylbenzo[b]thiophene, offering a technical resource for researchers in organic synthesis and drug discovery.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of 7-Bromo-5-methylbenzo[b]thiophene are fundamental to its handling, characterization, and application in synthesis.
Physical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₇BrS | |
| Molecular Weight | 227.12 g/mol | |
| Appearance | Expected to be a light yellow to orange liquid or low-melting solid. | Based on similar compounds like 7-bromobenzo[b]thiophene.[4] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene, Hexanes). Insoluble in water. | Based on its non-polar, aromatic structure.[5] |
| Boiling Point | >200 °C (estimated at atmospheric pressure) | Extrapolated from the boiling point of 7-bromobenzo[b]thiophene (109°C at 10 mmHg).[4] |
| InChI Key | CAQJWQNFZVDDQZ-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 7-Bromo-5-methylbenzo[b]thiophene. Below are the expected signatures for key analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on substituent effects, the approximate chemical shifts (in CDCl₃) would be:
-
Aromatic Protons (3H): Signals would appear in the range of δ 7.2-7.8 ppm. The protons on the thiophene ring (H2 and H3) would likely appear as doublets, while the protons on the benzene ring (H4 and H6) would appear as singlets or narrow doublets due to meta-coupling.
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Methyl Protons (3H): A sharp singlet for the C5-methyl group would be expected around δ 2.4-2.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
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Aromatic Carbons (8C): Resonances will be found in the typical aromatic region of δ 120-145 ppm. The carbon bearing the bromine (C7) will be shifted to approximately δ 115-120 ppm.
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Methyl Carbon (1C): The C5-methyl carbon signal will appear upfield, around δ 20-22 ppm.
-
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): Peaks at m/z 226 and 228.
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Key Fragment: Loss of a bromine atom to give a fragment at m/z 147.
-
Synthesis of 7-Bromo-5-methylbenzo[b]thiophene
A common and direct route to this compound is the electrophilic aromatic substitution (bromination) of the precursor, 5-methylbenzo[b]thiophene. The directing effects of the fused ring system and the existing methyl group are key to achieving the desired regioselectivity.
Synthetic Rationale
In the benzo[b]thiophene system, electrophilic substitution typically occurs at the C3 position, which is the most electron-rich.[6] However, if the C3 position is blocked or if harsher conditions are used, substitution can occur on the benzene ring. The activating, ortho-, para-directing methyl group at C5 and the sulfur atom's influence will preferentially direct the incoming electrophile (Br⁺) to the C4 and C6 positions. Steric hindrance from the peri-position (C4) often disfavors substitution there, making the C7 position a potential, albeit less activated, site for substitution under specific conditions. A more controlled synthesis would involve a directed lithiation approach if the direct bromination proves unselective.
However, for a scalable approach, direct bromination is often explored first.
Experimental Protocol: Electrophilic Bromination
This protocol describes a standard procedure for the bromination of an activated aromatic substrate.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5-methylbenzo[b]thiophene (1.0 equiv) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetic acid.
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Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in the same solvent and add it dropwise to the stirred solution over 30 minutes. The use of NBS is preferred over elemental bromine for better control and to minimize over-bromination.[7]
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Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate 7-Bromo-5-methylbenzo[b]thiophene.
Synthetic Workflow Diagram
Caption: Synthesis of 7-Bromo-5-methylbenzo[b]thiophene via electrophilic bromination.
Chemical Reactivity and Key Transformations
The C7-Bromo substituent is the primary site of reactivity, serving as an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 7-Bromo-5-methylbenzo[b]thiophene is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal substrate for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This reaction allows for the formation of a C-C bond between the benzothiophene core and various aryl or vinyl groups.
Causality: The choice of a Palladium catalyst, a suitable ligand (often a phosphine), and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid partner, making it competent for transmetalation. Microwave irradiation can often accelerate these reactions.[10]
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or sealed tube), add 7-Bromo-5-methylbenzo[b]thiophene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
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Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography to yield the coupled product.
Lithium-Halogen Exchange
Treatment of 7-Bromo-5-methylbenzo[b]thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures induces a rapid lithium-halogen exchange.[11] This process replaces the bromine atom with lithium, generating a highly nucleophilic organolithium species. This intermediate is not isolated but is immediately reacted in situ with a suitable electrophile.
Causality: This reaction must be conducted under strictly anhydrous and inert conditions at very low temperatures (typically -78 °C). This is to prevent the highly reactive organolithium intermediate from reacting with atmospheric moisture or carbon dioxide and to avoid decomposition or side reactions.[11]
Caption: Workflow for lithium-halogen exchange and electrophilic quench.
Experimental Protocol: Lithiation and Electrophilic Quench with CO₂
-
Reaction Setup: Add 7-Bromo-5-methylbenzo[b]thiophene (1.0 equiv) to an oven-dried, three-neck flask under a positive pressure of argon.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to achieve a concentration of approximately 0.3 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete exchange.[11]
-
Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets directly to the flask.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully by adding 1 M hydrochloric acid (HCl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.
Applications in Drug Discovery
The true value of 7-Bromo-5-methylbenzo[b]thiophene lies in its role as a versatile intermediate. The transformations described above enable the rapid and efficient synthesis of diverse libraries of substituted benzothiophenes.[1][12] By varying the boronic acid in a Suzuki coupling or the electrophile in a lithiation-quench sequence, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold.[3] Derivatives of benzo[b]thiophene have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects, making this a highly valuable core for modern drug development programs.[13][14]
Conclusion
7-Bromo-5-methylbenzo[b]thiophene is a synthetically powerful building block. Its well-defined physicochemical properties and, more importantly, the predictable and high-yielding reactivity of its C-Br bond make it an asset for chemical synthesis. The ability to leverage both palladium-catalyzed cross-coupling and organolithium chemistry provides orthogonal and complementary pathways to a vast chemical space. For scientists engaged in the design and synthesis of novel therapeutic agents or functional materials, a thorough understanding of the principles and protocols outlined in this guide is essential for unlocking the full potential of this versatile benzothiophene derivative.
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